molecular formula C14H18BrNO2 B8167301 4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester

4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester

Cat. No.: B8167301
M. Wt: 312.20 g/mol
InChI Key: TWKBTYKRQPYMAD-UHFFFAOYSA-N
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Description

4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromine atom attached to the indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester typically involves the following steps:

    Bromination of Indole: The indole ring is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Indole Derivative: The brominated indole is then reacted with butanoic acid ethyl ester in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom on the indole ring can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloroindolin-1-yl)butanoic acid ethyl ester
  • 4-(5-Fluoroindolin-1-yl)butanoic acid ethyl ester
  • 4-(5-Iodoindolin-1-yl)butanoic acid ethyl ester

Uniqueness

4-(5-Bromoindolin-1-yl)butanoic acid ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological properties compared to other halogenated indole derivatives. The bromine atom can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

ethyl 4-(5-bromo-2,3-dihydroindol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-18-14(17)4-3-8-16-9-7-11-10-12(15)5-6-13(11)16/h5-6,10H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKBTYKRQPYMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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